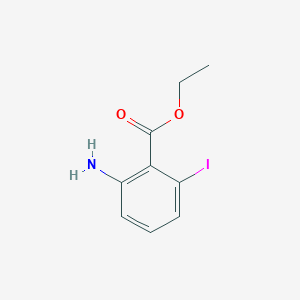

Ethyl 2-amino-6-iodobenzoate

Description

Significance of Aryl Halides in Organic Synthesis

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental components in modern organic synthesis. acs.org Their importance stems primarily from their ability to participate in a wide array of cross-coupling reactions, most notably those catalyzed by transition metals like palladium. acs.orgresearchgate.net Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The reactivity of aryl halides in these reactions is dependent on the identity of the halogen, with reactivity generally increasing in the order of Cl < Br < I. researchgate.net Aryl iodides, like the one present in Ethyl 2-amino-6-iodobenzoate, are often the most reactive substrates, allowing for milder reaction conditions. This reactivity makes them indispensable for synthesizing complex organic molecules. acs.org

The Role of Amino Benzoate (B1203000) Esters as Synthetic Intermediates

Amino benzoate esters are derivatives of aminobenzoic acids and are recognized as crucial intermediates in the synthesis of a variety of biologically active compounds and heterocyclic systems. thieme-connect.deopenmedicinalchemistryjournal.comnih.gov The amino group provides a nucleophilic center, while the ester can be hydrolyzed to a carboxylic acid or participate in other transformations. Ethyl anthranilate (ethyl 2-aminobenzoate), for example, is a well-known starting material for the synthesis of quinolinones and other fused heterocyclic structures. thieme-connect.detandfonline.com The presence of these two functional groups on a benzene (B151609) ring allows for sequential reactions to build complex molecular frameworks.

Contextualizing this compound within Advanced Chemical Synthesis

This compound, with its CAS Number 1261751-02-3, is a trifunctional arene, meaning it has three distinct functional groups on its benzene ring: an ethyl ester, an amino group, and an iodine atom. bldpharm.com The ortho-disposition of the amino and iodo groups introduces significant steric hindrance around the reactive centers, which can be exploited to control the selectivity of certain reactions.

This particular arrangement makes it a highly valuable, albeit specialized, intermediate. The iodo group serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, the amino group can act as an intramolecular nucleophile for cyclization reactions, and the ethyl ester provides another point for modification. researchgate.netorganic-chemistry.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1261751-02-3 |

| Molecular Formula | C₉H₁₀INO₂ |

| Molecular Weight | 291.09 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1I)N |

| InChI Key | FPCLHSGOJPEKKE-UHFFFAOYSA-N |

Data sourced from chemical vendor and database information. bldpharm.comchemmethod.com

Overview of Research Domains for Ortho-Substituted Iodoanilines and their Esters

The structural core of this compound is the ortho-iodoaniline moiety. This arrangement is a cornerstone for the synthesis of various nitrogen-containing heterocycles. Research has extensively demonstrated that ortho-iodoanilines are key precursors for constructing important scaffolds found in many biologically active molecules. researchgate.netorganic-chemistry.orgumich.eduacs.org

Palladium-catalyzed reactions are particularly prominent in this field. For instance, the carbonylative cyclization of ortho-iodoanilines with various partners is a powerful method for producing benzoxazinones, quinazolinones, and isatins. acs.orgorganic-chemistry.orgumich.eduresearchgate.net The reaction involves the insertion of carbon monoxide and subsequent intramolecular cyclization, often facilitated by the adjacent amino group. Furthermore, palladium-catalyzed annulation of ortho-iodoanilines with alkynes provides a direct route to substituted indoles, another crucial heterocyclic system in medicinal chemistry. rsc.org

The presence of the ester group, as in this compound, adds another layer of synthetic utility, allowing these heterocyclic products to be further functionalized or to have altered solubility and reactivity profiles. A closely related compound, methyl 2-amino-3-chloro-6-iodo benzoate, has been cited in patents as an intermediate for the preparation of 4H-3,1-benzoxazin-4-ones, highlighting the industrial relevance of this class of compounds. google.com

Table 2: Heterocyclic Systems Derived from Ortho-Iodoaniline Precursors

| Precursor Class | Catalytic System (Example) | Resulting Heterocycle |

| o-Iodoanilines | Pd(OAc)₂ / CO | 2-Arylbenzoxazinones |

| o-Iodoanilines | PdCl₂(PhCN)₂ / CO | Quinazolin-4(3H)-ones |

| o-Iodoanilines | Pd(OAc)₂ / Alkynes | Indoles |

| o-Iodoanilines | Pd(OAc)₂ / CO, Acid | Isatins |

This table summarizes common synthetic applications based on literature reports. acs.orgorganic-chemistry.orgumich.edursc.org

Structure

3D Structure

Properties

Molecular Formula |

C9H10INO2 |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

ethyl 2-amino-6-iodobenzoate |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 |

InChI Key |

GTWYIWMATOTXSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1I)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Amino 6 Iodobenzoate

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Iodinated Ring

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In Ethyl 2-amino-6-iodobenzoate, the ester group is meta to the iodine atom, and the amino group is ortho. While the ester group provides some activation, the electron-donating nature of the amino group generally disfavors classical SNAr pathways.

However, under specific conditions, such as the use of highly reactive nucleophiles or transition metal catalysis, SNAr-type reactions could potentially occur. For instance, copper-catalyzed amination or alkoxylation reactions might proceed, although these are more commonly considered cross-coupling reactions. The steric hindrance from the adjacent ethyl ester group would likely necessitate forcing reaction conditions and could lead to lower yields compared to less substituted iodoanilines.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions due to the high reactivity of aryl iodides in oxidative addition to palladium(0) complexes.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound is expected to readily participate in this reaction with various arylboronic acids or esters to yield substituted 2-aminobiphenyl (B1664054) derivatives. These products can serve as precursors for the synthesis of carbazoles and other heterocyclic systems.

A typical reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base, like Na₂CO₃ or K₃PO₄, in a solvent system such as toluene/water or dioxane/water.

Table 1: Predicted Suzuki-Miyaura Cross-Coupling of this compound

| Arylboronic Acid Partner | Expected Product | Potential Catalyst System | Predicted Yield Range |

|---|---|---|---|

| Phenylboronic acid | Ethyl 2-amino-6-phenylbenzoate | Pd(PPh₃)₄, Na₂CO₃ | 85-95% |

| 4-Methoxyphenylboronic acid | Ethyl 2-amino-6-(4-methoxyphenyl)benzoate | Pd(dppf)Cl₂, K₂CO₃ | 80-90% |

Note: The predicted yields are based on typical outcomes for similar substrates and are not based on published experimental data for this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This compound would be an excellent substrate for this reaction, leading to the synthesis of 2-amino-6-alkynylbenzoate esters. These products are valuable intermediates for the construction of indole (B1671886) and quinoline (B57606) derivatives.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) or diisopropylethylamine.

Table 2: Predicted Sonogashira Coupling of this compound

| Terminal Alkyne Partner | Expected Product | Potential Catalyst System | Predicted Yield Range |

|---|---|---|---|

| Phenylacetylene | Ethyl 2-amino-6-(phenylethynyl)benzoate | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 90-98% |

| Trimethylsilylacetylene | Ethyl 2-amino-6-((trimethylsilyl)ethynyl)benzoate | Pd(OAc)₂, PPh₃, CuI, DIPA | 85-95% |

Note: The predicted yields are based on typical outcomes for similar substrates and are not based on published experimental data for this compound.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. While this compound already possesses an amino group, this reaction could be employed to introduce a second, different amino substituent, leading to the formation of substituted 2,6-diaminobenzoates.

This transformation requires a palladium catalyst, a bulky phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, LHMDS). The steric hindrance around the iodine atom may require more specialized ligands and longer reaction times.

Table 3: Predicted Buchwald-Hartwig Amination of this compound

| Amine Partner | Expected Product | Potential Catalyst System | Predicted Yield Range |

|---|---|---|---|

| Morpholine | Ethyl 2-amino-6-(morpholin-4-yl)benzoate | Pd₂(dba)₃, XPhos, NaOtBu | 70-85% |

| Aniline (B41778) | Ethyl 2-amino-6-(phenylamino)benzoate | Pd(OAc)₂, RuPhos, K₂CO₃ | 65-80% |

Note: The predicted yields are based on typical outcomes for similar substrates and are not based on published experimental data for this compound.

Reactivity of the Amino Group in Derivatization and Cyclization Reactions

The primary amino group in this compound is a versatile functional handle for a variety of transformations, including acylation, sulfonylation, and cyclization reactions.

The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and can be used to protect the amino group or to introduce new functional moieties.

Table 4: Predicted Derivatization of the Amino Group of this compound

| Reagent | Expected Product | Typical Conditions | Predicted Yield Range |

|---|---|---|---|

| Acetyl chloride | Ethyl 2-acetamido-6-iodobenzoate | Pyridine, CH₂Cl₂ | >95% |

| Benzoyl chloride | Ethyl 2-(benzamido)-6-iodobenzoate | Et₃N, THF | >95% |

Note: The predicted yields are based on typical outcomes for similar substrates and are not based on published experimental data for this compound.

Following these derivatization reactions, the newly installed functional groups can participate in intramolecular cyclization reactions. For instance, an N-acylated derivative could undergo intramolecular Heck reaction if the acyl group contains an alkene, or an N-aryl derivative could undergo intramolecular C-H activation to form fused heterocyclic systems.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The presence of a primary aromatic amino group in this compound allows it to undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction is a cornerstone of organic synthesis, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group).

The general mechanism for Schiff base formation begins with the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate known as a hemiaminal. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. In the subsequent step, the hemiaminal undergoes dehydration, a process that is also acid-catalyzed, leading to the elimination of a water molecule and the formation of the stable imine product.

Table 1: Examples of Potential Schiff Base Formations with this compound

| Carbonyl Reactant | Structure of Reactant | Expected Schiff Base Product |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | Ethyl 2-((benzylidene)amino)-6-iodobenzoate |

| Acetone | (CH₃)₂CO | Ethyl 2-((propan-2-ylidene)amino)-6-iodobenzoate |

| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO | Ethyl 2-(((4-methoxyphenyl)methylene)amino)-6-iodobenzoate |

Intramolecular Cyclization Pathways to Heterocyclic Systems

The unique substitution pattern of this compound, featuring amino, iodo, and ester groups in an ortho-relationship, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems through intramolecular cyclization. These reactions often proceed via the formation of a new bond between one of the ortho substituents (or a group derived from it) and a carbon atom of the benzene (B151609) ring or the ester functionality.

One major pathway involves a reaction at the carbon-iodine bond, which can be activated for nucleophilic substitution or metal-catalyzed cross-coupling reactions. For instance, a nucleophile could first displace the iodide, and a subsequent intramolecular reaction involving the amino or ester group could lead to ring closure.

Another significant strategy is the transition-metal-catalyzed intramolecular cyclization. For example, palladium- or copper-catalyzed reactions are widely used to form new C-N or C-C bonds. In the case of this compound, a palladium-catalyzed intramolecular amination (Buchwald-Hartwig amination) could potentially be explored, although this would require modification of the ester group to provide a suitable reaction partner. A more common approach would be a reaction that first introduces a side chain, which then participates in the cyclization. For example, a Sonogashira coupling at the iodo position to introduce an alkyne, followed by an intramolecular hydroamination or other cyclization modes, can lead to the formation of indole or quinoline derivatives.

Furthermore, electrophile-promoted cyclizations are also a viable route. The reaction of a related compound, an ortho-ynamidyl benzoate (B1203000) ester, with an electrophile has been shown to construct 3-amino-4-halo-isocoumarin derivatives efficiently. This suggests that if the amino group of this compound were first converted into a suitable ynamine, similar cyclization pathways could be accessible.

Ester Group Transformations: Hydrolysis and Transesterification

The ethyl ester group of this compound is susceptible to common ester transformations such as hydrolysis and transesterification. These reactions are fundamental in organic synthesis for modifying the carboxyl functional group.

Hydrolysis: Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis to yield 2-amino-6-iodobenzoic acid and ethanol (B145695). The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an ethanol molecule yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). sserc.org.uklibretexts.org The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide ion (⁻OEt). The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate salt (e.g., sodium 2-amino-6-iodobenzoate) and ethanol. libretexts.orgyoutube.com Acidification of the reaction mixture in a subsequent step is required to obtain the free carboxylic acid. sserc.org.uk Due to the steric hindrance from the ortho-substituents, harsher conditions like elevated temperatures or the use of non-aqueous systems (e.g., NaOH in MeOH/CH₂Cl₂) may be necessary for efficient hydrolysis. arkat-usa.org

Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This equilibrium reaction is also typically catalyzed by an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of Mthis compound and ethanol. To drive the equilibrium towards the desired product, the alcohol reactant is usually used in large excess. This method is widely used in industrial processes, such as the production of benzoate plasticizers from methyl benzoate and diols. wikipedia.org

Table 2: Summary of Ester Transformation Conditions

| Transformation | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, cat. H₂SO₄ or HCl | Reflux | 2-Amino-6-iodobenzoic acid |

| Base-Promoted Hydrolysis | 1. NaOH(aq) or KOH(aq)2. H₃O⁺ | 1. Reflux2. Acidification | 2-Amino-6-iodobenzoic acid |

Mechanistic Studies of Electron Transfer Processes in Substitution Reactions (e.g., SRN1 mechanisms)

Aromatic halides, such as this compound, can undergo nucleophilic substitution through a radical-based mechanism known as the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. This multi-step chain reaction is distinct from the more common SNAr or benzyne (B1209423) mechanisms and is particularly relevant for unactivated aryl halides.

The SRN1 mechanism proceeds through three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the transfer of a single electron to the aryl halide substrate (ArX). This electron can be generated by various means, including photochemical stimulation, electrochemical reduction, or from a chemical donor like solvated electrons in liquid ammonia (B1221849). This step forms a radical anion intermediate, [ArX]•−.

ArI + e⁻ → [ArI]•⁻

Propagation: The propagation cycle consists of a series of steps that sustain the chain reaction:

Fragmentation: The radical anion is unstable and rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). The C-I bond is particularly weak, making iodoarenes excellent substrates for this reaction.

[ArI]•⁻ → Ar• + I⁻

Nucleophilic Attack: The highly reactive aryl radical then reacts with a nucleophile (Nu⁻) to form a new radical anion, [ArNu]•−.

Ar• + Nu⁻ → [ArNu]•⁻

Electron Transfer: This new radical anion transfers its extra electron to a new molecule of the starting aryl halide substrate. This step generates the final substitution product (ArNu) and a new radical anion of the substrate, [ArX]•−, which continues the chain.

[ArNu]•⁻ + ArI → ArNu + [ArI]•⁻

Investigation of Radical Intermediate Formation in Related Reactions

The SRN1 mechanism, applicable to this compound, is fundamentally defined by the formation and reaction of radical intermediates. The two primary radical species involved are the aryl halide radical anion ([ArI]•−) and the aryl radical (Ar•).

Aryl Halide Radical Anion ([ArI]•−): This is the initial intermediate formed upon single electron transfer to the substrate. Its stability and rate of formation are crucial for the initiation of the chain reaction. The electron-accepting ability of the aromatic system, influenced by substituents, plays a key role.

Aryl Radical (Ar•): Formed from the fragmentation of the radical anion, the aryl radical is a key reactive species that determines the course of the reaction. While its primary fate in the SRN1 cycle is to combine with the nucleophile, it can also participate in competing side reactions. One significant side reaction is hydrogen atom abstraction, where the aryl radical abstracts a hydrogen atom from the solvent or another component in the reaction mixture, leading to a reduction product (ArH) instead of the desired substitution product. The choice of solvent is therefore critical; solvents that are poor hydrogen donors, such as liquid ammonia or DMSO, are often used to minimize this competing pathway.

The study of these radical intermediates provides insight into the reaction mechanism and helps in optimizing conditions to favor the desired substitution product. Techniques such as radical trapping experiments, where radical scavengers are added to inhibit the chain reaction, can provide evidence for the involvement of radical intermediates. The observation of reduction products alongside substitution products also points towards the formation of aryl radical intermediates.

Derivatization and Analog Synthesis from Ethyl 2 Amino 6 Iodobenzoate

Synthesis of Substituted Aminobenzoic Acid Esters for Structure-Reactivity Studies

The core structure of Ethyl 2-amino-6-iodobenzoate allows for straightforward modifications of its functional groups to produce a library of analogs for structure-reactivity relationship (SAR) studies. These studies are crucial in medicinal chemistry and materials science to understand how specific structural changes influence a molecule's biological activity or physical properties.

Key modifications can be performed at the amino and ester positions:

N-Acylation and N-Alkylation: The primary amino group can readily react with various acylating agents (e.g., acid chlorides, anhydrides) or alkylating agents (e.g., alkyl halides) to yield N-acyl and N-alkyl derivatives, respectively. These modifications alter the electronic properties and steric bulk around the nitrogen atom, which can significantly impact intermolecular interactions.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, propyl, or more complex alkyl groups) through transesterification. This process typically involves reacting the ester with a different alcohol in the presence of an acid or base catalyst. Altering the ester group can modulate the compound's solubility, lipophilicity, and metabolic stability.

These derivatization strategies enable the systematic exploration of the chemical space around the aminobenzoate scaffold, providing valuable data for optimizing molecular properties.

Preparation of Polyhalogenated Benzoate (B1203000) Derivatives

The introduction of additional halogen atoms onto the this compound scaffold can produce polyhalogenated derivatives with unique electronic and steric properties. The existing substituents on the aromatic ring direct the position of further electrophilic aromatic substitution. wikipedia.orgbyjus.com The amino group (-NH2) is a powerful activating group and an ortho-, para- director. byjus.com The ethyl ester (-COOEt) is a deactivating group and a meta- director, while the iodo (-I) substituent is a deactivating but ortho-, para- director.

Given the strong activating and directing effect of the amino group at position C2, subsequent halogenation is most likely to occur at the positions ortho and para to it, which are C3 and C5.

Position C3: This position is ortho to the amino group and meta to the iodo group.

Position C5: This position is para to the amino group and meta to the iodo group.

Therefore, reacting this compound with electrophilic halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) is expected to yield primarily 3-halo and/or 5-halo substituted products. The reaction conditions can be tuned to favor mono- or di-substitution, leading to compounds like Ethyl 2-amino-3-bromo-6-iodobenzoate or Ethyl 2-amino-3,5-dibromo-6-iodobenzoate. These polyhalogenated compounds are useful intermediates for further functionalization, as each halogen can be selectively addressed in subsequent cross-coupling reactions.

| Reagent | Predicted Major Product(s) | Reaction Type |

|---|---|---|

| N-Bromosuccinimide (NBS) | Ethyl 2-amino-5-bromo-6-iodobenzoate | Electrophilic Aromatic Substitution |

| N-Chlorosuccinimide (NCS) | Ethyl 2-amino-5-chloro-6-iodobenzoate | Electrophilic Aromatic Substitution |

| Iodine / Oxidizing Agent | Ethyl 2-amino-5,6-diiodobenzoate | Electrophilic Aromatic Substitution libretexts.org |

Development of Biphenyl (B1667301) and Related Biaryl Derivatives

The carbon-iodine bond in this compound is a key feature for constructing biphenyl and other biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. ijprajournal.com The iodo group serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation. libretexts.orgnih.gov It involves the reaction of an aryl halide (in this case, this compound) with an arylboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org This reaction exhibits high functional group tolerance, allowing the amino and ester groups to remain intact. By selecting different arylboronic acids, a wide array of biaryl compounds can be synthesized, with the new aryl group attached at the C6 position of the original aminobenzoate ring. This method offers a direct and efficient route to sterically hindered biaryl systems. nih.gov

| Arylboronic Acid | Resulting Biaryl Product |

|---|---|

| Phenylboronic acid | Ethyl 2-amino-6-phenylbenzoate |

| 4-Methoxyphenylboronic acid | Ethyl 2-amino-6-(4-methoxyphenyl)benzoate |

| Thiophene-2-boronic acid | Ethyl 2-amino-6-(thiophen-2-yl)benzoate |

| Pyridine-3-boronic acid | Ethyl 2-amino-6-(pyridin-3-yl)benzoate |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Amino 6 Iodobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the connectivity and spatial relationships of atoms within the molecule.

While complete experimental data for Ethyl 2-amino-6-iodobenzoate is not widely available in the literature, extensive data exists for the closely related analogue, Mthis compound. The spectral data for the aromatic portion of this analogue is directly comparable and provides a strong basis for the structural assignment of the target molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. In this compound, the spectrum can be divided into the aromatic region and the aliphatic region, corresponding to the substituted benzene (B151609) ring and the ethyl ester group, respectively.

The aromatic region is characterized by three protons on the benzene ring. The iodine atom at the C6 position and the amino group at the C2 position significantly influence the chemical shifts of these protons. The proton at C4 is expected to be a triplet, while the protons at C3 and C5 would appear as doublets.

The ethyl ester group gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) (-CH₂) protons adjacent to the oxygen atom, and a triplet for the terminal methyl (-CH₃) protons. The splitting pattern (quartet and triplet) is a classic example of spin-spin coupling between adjacent, non-equivalent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data for aromatic protons is based on the experimentally determined values for Mthis compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.10 | Doublet (d) | ~8.0 |

| H-4 | ~6.50 | Triplet (t) | ~8.0 |

| H-5 | ~7.50 | Doublet (d) | ~8.0 |

| -NH₂ | ~4.5-5.5 | Broad Singlet (br s) | - |

| -OCH₂ CH₃ | ~4.35 | Quartet (q) | ~7.1 |

| -OCH₂CH₃ | ~1.35 | Triplet (t) | ~7.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. In this compound, nine distinct signals are expected, corresponding to the six carbons of the benzene ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

The chemical shifts are heavily influenced by the substituents. The carbon bearing the iodine atom (C6) is expected at a low field (downfield) due to the halogen's electronegativity and heavy atom effect. Conversely, the carbon attached to the amino group (C2) is shifted upfield. The carbonyl carbon (-C=O) appears significantly downfield, typically in the 165-175 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data for aromatic and carbonyl carbons is based on the experimentally determined values for Mthis compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | ~110.5 |

| C2 | ~151.0 |

| C3 | ~122.0 |

| C4 | ~118.5 |

| C5 | ~139.0 |

| C6 | ~80.0 |

| C =O | ~168.0 |

| -OCH₂ CH₃ | ~61.0 |

| -OCH₂CH₃ | ~14.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the assignments made from ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a strong correlation between the H-3 and H-4 protons, and between the H-4 and H-5 protons, confirming their positions on the aromatic ring. A clear correlation between the methylene and methyl protons of the ethyl group would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum. For instance, the aromatic proton signals at ~7.10, ~6.50, and ~7.50 ppm would correlate with the carbon signals at ~122.0, ~118.5, and ~139.0 ppm, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. Key expected correlations include:

The methylene protons (-OCH₂ CH₃) to the carbonyl carbon (C =O) and the C1 carbon of the ring.

The H-5 proton to the C1 and C3 carbons.

The amino protons (-NH₂) to the C1 and C3 carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent features would be the N-H stretching vibrations of the primary amine group, the C=O stretching of the ester, and various C-H and C=C stretching and bending vibrations associated with the aromatic ring and the ethyl group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | 2850 - 3000 | Medium |

| Ester (-C=O) | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1580 - 1620 | Medium |

| Amine (-NH₂) | N-H Bend | 1550 - 1650 | Medium |

| Ester (C-O) | C-O Stretch | 1100 - 1300 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 750 - 850 | Strong |

| C-I Bond | C-I Stretch | 500 - 600 | Medium |

The presence of two bands in the 3300-3500 cm⁻¹ region is characteristic of a primary amine (-NH₂). The strong absorption around 1700 cm⁻¹ is a definitive indicator of the ester carbonyl group. The exact positions of these bands can be influenced by intramolecular hydrogen bonding between the amino group and the ester carbonyl.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized and then fragmented; the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio.

The molecular formula of this compound is C₉H₁₀INO₂. Its molecular weight is approximately 291.09 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 291.

The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would include:

Loss of an ethoxy radical (-•OCH₂CH₃): This would result in a fragment ion at m/z 246 (M - 45). This is often a dominant fragmentation for ethyl esters.

Loss of an ethyl radical (-•CH₂CH₃): This would produce a fragment at m/z 262 (M - 29).

Loss of carbon monoxide (-CO): Following the loss of the ethoxy group, a subsequent loss of CO would yield a fragment at m/z 218.

Loss of iodine (-I): Cleavage of the C-I bond would result in a fragment at m/z 164.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity |

| 291 | [M]⁺ (Molecular Ion) |

| 262 | [M - C₂H₅]⁺ |

| 246 | [M - OC₂H₅]⁺ |

| 218 | [M - OC₂H₅ - CO]⁺ |

| 164 | [M - I]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments.

For this compound (C₉H₁₀INO₂), the calculated exact mass of the molecular ion [M]⁺ is 290.9756. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. For example, the predicted m/z for the protonated molecule [M+H]⁺ is 291.9834, and for the sodium adduct [M+Na]⁺ is 313.9654. uni.lu

X-ray Crystallography for Solid-State Structural Determination

Comprehensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), have revealed no publicly available single-crystal X-ray diffraction data for this compound. While crystallographic data exists for related isomers, such as ethyl 2-amino-5-iodobenzoate, and other substituted aminobenzoates, the specific crystal structure of the 6-iodo isomer has not been reported in the surveyed scientific literature.

The determination of the three-dimensional atomic arrangement of this compound in the solid state would require experimental single-crystal X-ray diffraction analysis. Such an analysis would provide precise information on its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern the packing of the molecules in the crystal lattice. In the absence of experimental data, a detailed discussion and data table for this section cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

A thorough review of scientific literature and spectral databases, including PubChem and SpectraBase, indicates a lack of specific experimental UV-Vis spectroscopic data for this compound. While UV-Vis spectra for other isomers of ethyl aminobenzoate and various iodoaniline derivatives are documented, the absorption maxima (λmax) and corresponding molar absorptivity (ε) values for this compound have not been found in the public domain.

The electronic absorption spectrum of this compound is expected to be influenced by the electronic transitions involving the benzene ring, the amino group (an auxochrome), the ester group, and the iodo substituent. The conjugation between the benzene ring and the lone pair of electrons on the amino group, as well as the electronic effects of the ester and iodo groups, would determine the wavelengths and intensities of the absorption bands. Typically, aromatic compounds like this would exhibit π → π* transitions at shorter wavelengths and potentially n → π* transitions associated with the carbonyl group of the ester and the amino group. The position of the iodo group at the 6-position, ortho to the amino group, would likely induce steric and electronic effects that could shift the absorption maxima compared to other isomers. However, without experimental data, a quantitative analysis of its electronic transitions and the creation of a data table are not possible.

Computational and Theoretical Chemistry Studies on Ethyl 2 Amino 6 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like Ethyl 2-amino-6-iodobenzoate, DFT calculations would provide fundamental insights into its geometry, reactivity, and spectroscopic properties. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p).

Molecular Geometry Optimization

The first step in a DFT study is typically the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal how the iodine, amino, and ethyl ester groups influence the geometry of the benzene (B151609) ring.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. Analysis for this compound would involve calculating these energy levels and visualizing the spatial distribution of the HOMO and LUMO orbitals to identify the regions most involved in electron transfer.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen and nitrogen atoms, and electron-deficient areas, which could guide predictions about its intermolecular interactions.

Non-Linear Optical (NLO) Properties Prediction

Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. These properties are relevant for applications in optoelectronics and photonics. Calculations would typically involve determining the dipole moment, polarizability, and first-order hyperpolarizability of this compound. Molecules with significant NLO properties often possess donor and acceptor groups connected by a π-conjugated system, which can lead to substantial intramolecular charge transfer.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. For this compound, NBO analysis could elucidate hyperconjugative interactions, the nature of lone pairs, and the delocalization of electron density throughout the molecule, offering deeper insight into its electronic structure and stability.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the compound.

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) of a molecule. These theoretical predictions are a valuable tool for assigning experimental NMR spectra and confirming the molecular structure.

Without specific studies on this compound, it is not possible to provide the actual data tables and detailed research findings for these computational analyses.

Despite a comprehensive search for computational and theoretical chemistry studies, specifically focusing on molecular dynamics simulations for the conformational analysis of this compound, no dedicated research articles or publicly available data on this specific compound were identified.

Therefore, it is not possible to provide an article on the "" with a subsection on "Molecular Dynamics Simulations for Conformational Analysis" as requested. The scientific literature, based on the conducted searches, does not appear to contain studies that have investigated this particular molecule using the specified computational methods.

Synthetic Utility and Applications in Advanced Organic Synthesis

Ethyl 2-amino-6-iodobenzoate as a Precursor for Complex Molecular Architectures

The strategic placement of the iodo and amino groups in this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems, which form the core of many pharmaceutically active compounds and functional materials. The presence of the iodine atom allows for a range of palladium-catalyzed cross-coupling reactions, while the amino group can participate in cyclization and condensation reactions.

One significant application of this compound is in the synthesis of quinazolines and their derivatives. The ortho-amino-iodo functionality is perfectly suited for tandem reactions, such as a Buchwald-Hartwig amination followed by an intramolecular cyclization, to construct the quinazoline (B50416) core. Similarly, it serves as a key building block for the synthesis of acridones , another class of biologically important heterocyclic compounds. The synthesis of acridones from N-phenylanthranilic acids, which can be prepared from this compound through reactions like the Ullmann condensation, is a well-established method. jocpr.com

Furthermore, the reactivity of the iodo group enables its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including the Sonogashira coupling and the Ullmann condensation . These reactions allow for the introduction of diverse substituents and the construction of extended conjugated systems, leading to complex molecular frameworks with potential applications in materials science and medicinal chemistry.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. This compound, with its multiple reactive centers, is a promising candidate for integration into various MCRs for the rapid assembly of diverse molecular scaffolds.

For instance, the amino group of this compound can act as the amine component in the synthesis of 1,4-benzodiazepines , a class of compounds with a wide range of therapeutic applications. nih.govnih.gov MCRs, particularly Ugi and Ugi-type reactions, provide an efficient route to complex synthons that can be readily converted to benzodiazepine (B76468) scaffolds through subsequent intramolecular cyclizations. nih.gov

Another relevant MCR is the Gewald reaction , which is used for the synthesis of highly substituted 2-aminothiophenes. umich.eduwikipedia.orgderpharmachemica.com While direct application of this compound in this reaction is not extensively documented, its structural motifs are present in related starting materials for the synthesis of biologically active tetrahydro-benzo[b]thiophenes.

Role in the Synthesis of Chiral Compounds

The development of methods for asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. While this compound itself is achiral, its functional groups can be utilized to introduce chirality and control the stereochemical outcome of reactions.

A key strategy involves the use of chiral auxiliaries . The amino group of this compound can be derivatized with a chiral auxiliary, a stereogenic group that is temporarily incorporated to direct the stereoselective formation of a new chiral center. nih.govwikipedia.orgsigmaaldrich.comnih.gov Chiral auxiliaries derived from naturally occurring compounds like amino acids are commonly employed for this purpose. nih.gov For example, chiral anthranilic pyrrolidine (B122466) catalysts have been developed for enantioselective Michael reactions. rsc.org After the desired stereocenter is established, the chiral auxiliary can be removed, yielding the enantiomerically enriched product.

Although specific examples detailing the use of this compound for this purpose are not abundant in the literature, the principle of using the amino functionality of anthranilate derivatives to attach a chiral directing group is a well-established concept in asymmetric synthesis.

Development of Polymer Monomers and Functional Materials

In the realm of materials science, this compound and its derivatives have shown potential as monomers for the synthesis of functional polymers. The presence of the amino and ester groups allows for polycondensation reactions, while the aromatic core can impart desirable thermal and electronic properties to the resulting polymers.

A notable application is the preparation of immobilized-polysiloxane ethyl amino benzoate (B1203000) derivatives . researchgate.net In this research, an insoluble solid porous ethyl-2-iminobenzoate immobilized polysiloxane ligand system was synthesized by reacting 3-iodopolysiloxane with ethyl-2-aminobenzoate. researchgate.net These functionalized polysiloxanes exhibit a high potential for the uptake of metal ions, making them promising materials for applications in environmental remediation and catalysis. The synthesis involves the reaction of the amino group of the benzoate with the iodo group of the polysiloxane, demonstrating the utility of both functional groups in creating these novel materials. researchgate.net

Furthermore, aminobenzoic acids are known precursors for the synthesis of conducting polymers . nih.govresearchgate.net The amino group can participate in oxidative polymerization to form conjugated polymer backbones. While the direct polymerization of this compound into a conducting polymer has not been extensively reported, its structural similarity to other aminobenzoic acid monomers suggests its potential in this area. The presence of the iodo-substituent could also be exploited for post-polymerization modification to further tune the material's properties.

Additionally, the aromatic structure of this compound makes it a candidate for incorporation into photosensitive polymers . jmaterenvironsci.comnih.gov The aromatic ring can be functionalized with photoreactive groups, such as cinnamate (B1238496) moieties, to create polymers that undergo crosslinking or other transformations upon exposure to light. These materials have applications in photoresists and other photolithographic processes.

Exploration of Research Applications for Ethyl 2 Amino 6 Iodobenzoate Derivatives

Investigation as Scaffolds for Novel Chemical Entities in Drug Discovery Research

The structural framework of ethyl 2-amino-6-iodobenzoate is a prime example of a "privileged scaffold" in medicinal chemistry. The ortho-amino benzoic acid moiety is a key structural alert in many biologically active compounds. The presence of the iodine atom offers a convenient handle for further chemical modifications through various cross-coupling reactions, allowing chemists to rapidly generate libraries of complex molecules. These derivatives have been extensively investigated for their potential to interact with a multitude of biological targets.

For instance, the 2-aminobenzothiazole (B30445) scaffold, which can be synthesized from precursors like this compound, is found in numerous compounds with a wide range of pharmacological activities. nih.govmdpi.com This versatility has spurred significant interest in using these scaffolds to design new therapeutic agents for various diseases, from cancer to diabetes. mdpi.comnih.gov

Design of Inhibitors Targeting Specific Biochemical Pathways (e.g., protein tyrosine phosphatase inhibition)

Protein tyrosine phosphatases (PTPs) are a family of enzymes crucial to cellular signal transduction. scbt.combenthamscience.comeurekaselect.com Their dysregulation is linked to numerous diseases, including cancer, diabetes, and autoimmune disorders, making them important drug targets. nih.gov Benzoate (B1203000) derivatives have been identified as a promising class of PTP inhibitors. nih.gov

Researchers have successfully developed potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target for diabetes and obesity, using oxalyl-aryl-amino benzoic acid-based structures. nih.gov These inhibitors function by binding to the catalytic site of the enzyme. The design strategy often involves creating molecules that mimic the phosphotyrosine substrate of the phosphatase. The benzoic acid portion of the scaffold plays a critical role in anchoring the inhibitor within the enzyme's active site. nih.govnih.gov The ability to modify the aromatic ring (analogous to the iodinated ring in this compound) allows for fine-tuning the inhibitor's potency and selectivity against different PTPs. nih.gov

| Derivative Class | Target Pathway/Enzyme | Therapeutic Area |

| Substituted Aminobenzoates | Protein Tyrosine Phosphatase 1B (PTP1B) nih.gov | Diabetes, Obesity |

| 2-Aminobenzothiazoles | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.gov | Cancer (Anti-angiogenesis) |

| Thienopyrimidines | Epidermal Growth Factor Receptor (EGFR) Kinase mdpi.com | Cancer |

| 2-Aminobenzothiazoles | PI3Kγ Enzyme nih.gov | Cancer |

Exploration of Derivatives as Antimicrobial or Antitubercular Agents

The search for new antimicrobial and antitubercular agents is a global health priority due to rising antibiotic resistance. Derivatives of aminobenzoic acids have shown promise in this area. Specifically, Schiff bases derived from 4-aminobenzoic acid have demonstrated significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as moderate activity against Mycobacterium tuberculosis. nih.gov

While direct studies on this compound derivatives are specific, the broader class of 2-aminobenzothiazoles, accessible from such precursors, has been a fertile ground for discovering antitubercular agents. These compounds form the core of molecules designed to inhibit the growth of Mycobacterium tuberculosis. The mechanism of action for many new synthetic antimicrobials is still under investigation, but targets often include essential cellular processes like cell wall synthesis or specific enzymatic pathways vital for the pathogen's survival. mdpi.com The development of novel isatin-nicotinohydrazide hybrids, for example, has yielded compounds with potent activity against both susceptible and resistant strains of M. tuberculosis. nih.gov The ability to generate diverse libraries of compounds from scaffolds like this compound is crucial for identifying new chemical entities with novel mechanisms of action to combat drug-resistant bacteria. mdpi.com

Applications in Radiopharmaceutical Research (as a precursor to iodinated imaging agents)

The iodine atom in this compound makes it an ideal precursor for developing radiopharmaceuticals. By replacing the stable iodine-127 with a radioactive isotope such as iodine-123, iodine-124, or iodine-131, the molecule can be transformed into an imaging agent for diagnostic techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), or for targeted radiotherapy.

Iodinated compounds are widely used as X-ray and CT contrast agents because the heavy iodine nucleus effectively attenuates X-rays. nih.gov For example, nanoparticles of ethyl-3,5-bis(acetylamino)-2,4,6-triiodobenzoate, a derivative of the X-ray contrast agent diatrizoic acid, have been developed as a CT contrast agent specifically for imaging macrophages in atherosclerotic plaques. nih.gov This highlights the principle of using iodinated benzoates as a core structure for targeted imaging.

Similarly, derivatives of this compound can be designed to bind to specific biological targets (e.g., receptors, enzymes) in the body. When radiolabeled, these molecules allow for the non-invasive visualization and quantification of these targets. The synthesis of novel iodinated iminodiacetic acid analogues for hepatobiliary imaging further demonstrates the utility of iodinated aniline (B41778) derivatives as platforms for developing new diagnostic agents. researchgate.net

| Radioisotope | Imaging Modality | Potential Application |

| Iodine-123 (¹²³I) | SPECT | Diagnostic Imaging (e.g., thyroid, cardiac) |

| Iodine-124 (¹²⁴I) | PET | Diagnostic Imaging & Dosimetry |

| Iodine-131 (¹³¹I) | SPECT / Therapy | Theranostics (Imaging and Treatment) |

Contribution to Host-Guest Chemistry and Sensor Development

Host-guest chemistry involves the design of "host" molecules that can selectively bind to "guest" molecules or ions through non-covalent interactions. tamu.edu The resulting supramolecular complexes have applications in areas such as chemical sensing, catalysis, and drug delivery. The structure of this compound provides a versatile building block for constructing complex host molecules.

The amino and ester groups can be used to link these units together, forming larger macrocycles or cages. These synthetic receptors can be designed to have cavities of specific sizes and shapes, lined with functional groups that complement a desired guest molecule. tamu.edursc.org For example, hydrogen-bonded amide macrocycles have been used for the chiroptical sensing of amino acid derivatives. mdpi.com The binding of a guest molecule within the host's cavity can lead to a detectable change in a physical property, such as color or fluorescence, forming the basis of a chemical sensor. tamu.edu

Researchers have successfully constructed supramolecular rectangles and other architectures using building blocks containing amino groups. researchgate.net These structures can encapsulate guest molecules like pyrene, demonstrating their potential as molecular flasks or recognition systems. researchgate.net By incorporating chromophores or fluorophores into the structure derived from this compound, scientists can create sensors where the host-guest binding event is transduced into an optical signal, enabling the sensitive and selective detection of analytes.

Future Research Directions and Emerging Trends

Green Chemistry Approaches for Synthesis of Halogenated Aminobenzoates

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthesis methods for halogenated compounds. Traditional halogenation processes are often energy-intensive and can involve hazardous reagents and solvents, leading to significant waste. nih.gov Green chemistry offers promising alternatives focused on enzymatic catalysis, bio-based feedstocks, and safer reagents.

Key research directions include:

Enzymatic Halogenation : Nature utilizes halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, to perform selective halogenation under mild conditions. nih.gov Future research will likely focus on harnessing these enzymes or engineering synthetic versions for the specific and efficient iodination of aminobenzoate precursors. This biocatalytic approach could drastically reduce energy consumption and avoid the use of harsh chemical reagents. nih.gov

Biosynthesis of Precursors : The aminobenzoic acid backbone itself can be produced through green methods. Instead of relying on petroleum-derived precursors, researchers are developing microbial fermentation routes that use renewable feedstocks like glucose to produce aminobenzoates via the shikimate pathway. mdpi.com Integrating these biosynthetic pathways with greener halogenation techniques could create a fully sustainable route to compounds like Ethyl 2-amino-6-iodobenzoate.

Use of Greener Reagents : Research is actively exploring alternatives to traditional halogenating agents. One promising method involves the use of hydrogen peroxide with an ammonium halide (like ammonium iodide) in an acetic acid solvent. researchgate.net This system generates the reactive halogenating species in situ, offering a safer and more environmentally friendly process compared to methods using reagents like N-iodosuccinimide. researchgate.net

Table 1: Comparison of Traditional vs. Green Halogenation Methodologies

| Parameter | Traditional Halogenation (e.g., using NIS/NBS) | Green Halogenation (e.g., using H₂O₂/Ammonium Halide) |

|---|---|---|

| Reagents | N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) in organic solvents. | Hydrogen peroxide (H₂O₂), Ammonium Iodide (NH₄I) in aqueous acetic acid. researchgate.net |

| Byproducts | Succinimide, residual organic solvents. | Water. researchgate.net |

| Safety Profile | Involves potentially flammable organic solvents and reagents that can be moisture-sensitive. researchgate.net | Reduces use of flammable materials; reagents are generally more stable. researchgate.net |

| Environmental Impact | Higher potential for organic waste generation. | Significantly lower environmental footprint, aligning with green chemistry principles. researchgate.net |

Application in Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, is emerging as a superior alternative to traditional batch synthesis, especially for reactions that are hazardous, difficult to control, or require precise optimization. The synthesis of halogenated intermediates often involves highly exothermic reactions or unstable intermediates, making flow chemistry an ideal platform for their production. europa.eu

Future applications in this area will likely involve:

Enhanced Safety : Halogenation and reactions involving related functional groups (like diazotization of the amino group) can be dangerous on a large scale in batch reactors due to poor heat transfer and the risk of runaway reactions. europa.eupharmablock.com Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation and precise temperature control, significantly mitigating these risks. europa.eu The small reactor volume ensures that only a minimal amount of any hazardous material is present at any given moment. europa.eu

Improved Yield and Purity : The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the fine-tuning of reaction conditions to maximize product yield and minimize the formation of impurities. europa.eu

Scalability and Automation : Translating a synthesis from the lab to industrial production is often more straightforward and predictable with flow chemistry. mdpi.com Processes can be scaled up by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel). This technology is well-suited for automated, intelligent platforms that can self-optimize reaction conditions. organic-chemistry.org

Table 2: Advantages of Flow Chemistry for Potentially Hazardous Reactions

| Feature | Benefit in Continuous Flow Processing | Reference Example |

|---|---|---|

| Heat Transfer | Excellent heat dissipation prevents overheating and runaway reactions. | Used for highly exothermic nitration reactions. europa.eu |

| Mixing | Rapid and efficient mixing ensures homogeneity and consistent reaction rates. | Improves control over fast organometallic reactions. europa.eu |

| Safety | Small internal volume minimizes the quantity of hazardous material. | Enables the safe on-demand generation and immediate use of unstable diazonium salts. pharmablock.com |

| Control | Precise, automated control of temperature, flow rate, and residence time. | Optimizes yield and purity in multi-step pharmaceutical synthesis. mdpi.com |

High-Throughput Screening for Novel Reactivity or Applications

High-Throughput Screening (HTS) is a powerful technology that enables the rapid testing of millions of chemical compounds for a specific biological activity or chemical property. youtube.com For a scaffold like this compound, HTS is a key emerging trend for discovering entirely new applications. By systematically creating libraries of derivatives and screening them, researchers can quickly identify "hits" for further development.

Future research leveraging HTS will likely focus on:

Discovery of New Biological Targets : Derivatives of this compound can be screened against vast panels of biological targets, such as enzymes, receptors, and ion channels. This unbiased approach can uncover unexpected therapeutic applications, moving beyond the traditional uses of related compounds. The speed of HTS, capable of testing over a million compounds a day in advanced facilities, dramatically accelerates the initial stages of drug discovery. youtube.com

Structure-Activity Relationship (SAR) Development : Once an initial hit is identified, HTS can be used to screen focused libraries of related analogs. This process rapidly builds a structure-activity relationship, providing crucial data on which parts of the molecule are essential for its activity and how they can be modified to improve potency and selectivity. enamine.net

Screening for Novel Catalytic Properties : Beyond biological applications, HTS can be used to screen derivatives for novel catalytic activities. The unique electronic and steric properties imparted by the iodo- and amino-substituents could make certain derivatives effective catalysts or ligands in organic synthesis.

Table 3: Key Technologies and Readouts in High-Throughput Screening

| Screening Technology | Principle of Detection | Typical Application |

|---|---|---|

| UV-VIS Absorbance | Measures the amount of light absorbed by a sample at a specific wavelength. | Enzyme assays where a product has a distinct color. |

| Fluorescence Intensity (FI) | Measures the light emitted by a fluorescent molecule after excitation. | Binding assays, reporter gene assays. enamine.net |

| Fluorescence Polarization (FP) | Measures the change in rotation of a fluorescent molecule upon binding to a larger partner. | Molecular binding events (e.g., protein-ligand). enamine.net |

| Time-Resolved Fluorescence (TR-FRET) | Measures energy transfer between two fluorophores when in close proximity. | Protein-protein interactions, kinase assays. enamine.net |

| Luminescence | Measures light produced by a chemical or enzymatic reaction. | ATP-based cell viability assays, reporter assays. enamine.net |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon molecular binding. | Label-free analysis of binding kinetics and affinity. enamine.net |

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.net For this compound, these methods allow for the rational, in silico design of derivatives with specific, pre-defined properties, saving significant time and resources compared to traditional trial-and-error synthesis.

Emerging trends in this area include:

Target-Based Drug Design : If a specific biological target (like an enzyme's active site) is known, computational docking can be used to predict how well derivatives of this compound will bind to it. researchgate.netnih.gov This allows chemists to design and prioritize molecules that are most likely to be active, focusing synthetic efforts where they are most promising. nih.gov The sulfonamide moiety, for example, is a well-known feature in potent enzyme inhibitors, and computational tools can help optimally position it within a new molecular scaffold. nih.gov

Predictive Modeling of Properties : Computational methods can predict a wide range of molecular properties beyond biological activity. This includes physicochemical properties (solubility, lipophilicity), pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, Excretion), and potential toxicity. By filtering out compounds with predicted poor properties early in the design phase, researchers can increase the success rate of developing viable drug candidates.

Understanding Reaction Mechanisms : Tools like Density Functional Theory (DFT) can be used to model reaction pathways and transition states. This insight is valuable for optimizing synthetic routes to new derivatives and for understanding the fundamental reactivity of the this compound scaffold.

Table 4: Computational Approaches in Derivative Design

| Computational Method | Primary Function | Application for Derivatives |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. researchgate.netnih.gov | Designing potent and selective enzyme inhibitors or receptor antagonists. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in molecular structure with changes in biological activity. | Building predictive models to estimate the activity of unsynthesized compounds. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to study the dynamics of a system. | Assessing the stability of a ligand-protein complex and understanding binding mechanisms. |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine energies, geometries, and other properties. nih.gov | Predicting reactivity, understanding electronic properties (HOMO-LUMO), and modeling reaction mechanisms. nih.gov |

Q & A

Q. How can computational chemistry complement experimental studies on this compound?

- Methodology : Molecular dynamics simulations predict solubility and partition coefficients (logP). Quantum mechanical calculations (e.g., Gaussian) elucidate electronic transitions in UV spectra. Validate predictions with experimental data to refine models .

Tables for Comparative Analysis

Q. Table 1. Comparison of Synthetic Methods for this compound

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| ICl/BF₃·Et₂O | Lewis acid | DCM | 78 | 98.5 | |

| NIS/TFA | Brønsted acid | Acetonitrile | 65 | 97.2 |

Q. Table 2. Conflicting Bioactivity Data and Proposed Resolutions

| Study | Cell Line | IC₅₀ (μM) | Proposed Resolution |

|---|---|---|---|

| A (2023) | HeLa | 12.4 | Standardize MTT incubation time |

| B (2024) | MCF-7 | 45.7 | Control for serum concentration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.